molecular formula C12H10N2O2 B8402391 3-Nitropyridine, 2-(4-methylphenyl)-

3-Nitropyridine, 2-(4-methylphenyl)-

Cat. No.: B8402391
M. Wt: 214.22 g/mol
InChI Key: RQQJAMKQXWKJMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Nitropyridine, 2-(4-methylphenyl)- is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Nitropyridine, 2-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Nitropyridine, 2-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

2-(4-methylphenyl)-3-nitropyridine

InChI

InChI=1S/C12H10N2O2/c1-9-4-6-10(7-5-9)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3

InChI Key

RQQJAMKQXWKJMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

A stirred mixture of 2-chloro-3-nitropyridine (10.6 g), p-tolylboronic acid (19.69 g) and tetrakis(triphenylphosphine)palladium (O) (0.16 g) in 2N sodium carbonate solution (100 ml) and dimethoxyethane (100 ml) was heated to reflux under nitrogen. After 64 h the mixture was cooled then filtered through hyflo eluting with more dimethoxyethane. The filtrate was evaporated in vacuo to give an oil which was redissolved with ether (300 ml) and washed with 5N sodium hydroxide solution (300 ml). The aqueous portion was further extracted with ether (300 ml×2). The combined organic extracts ware washed with water (200 ml), 1N hydrochloric acid (2×100 ml) and saturated brine. were dried (MgSO4) and evaporated in vacuo. The resultant crystalline solid was triturated with hexane to give the title compound as a yellow crystalline solid (11.66 g). T.l.c.(Hexanelethylacetate (2:1)), Rf 0.52,
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
19.69 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two

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